molecular formula C16H21N3O B6640744 2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-phenylethanol

2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-phenylethanol

Cat. No. B6640744
M. Wt: 271.36 g/mol
InChI Key: RWVAMENQAPAPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-phenylethanol, commonly known as Xylazine, is a potent and selective α2-adrenergic receptor agonist. It is widely used as a veterinary sedative and analgesic agent, particularly in combination with other drugs such as ketamine. Xylazine is also used as a research tool in scientific studies to investigate the physiological and biochemical effects of α2-adrenergic receptor activation.

Mechanism of Action

Xylazine acts as a selective agonist of α2-adrenergic receptors, which are located throughout the body, including in the brain, spinal cord, and peripheral tissues. Activation of these receptors leads to a variety of physiological responses, including sedation, analgesia, and decreased sympathetic nervous system activity.
Biochemical and Physiological Effects:
Xylazine has been shown to have a variety of biochemical and physiological effects, including decreased heart rate, decreased blood pressure, respiratory depression, and decreased body temperature. It also has analgesic effects, which are thought to be mediated by the activation of α2-adrenergic receptors in the spinal cord.

Advantages and Limitations for Lab Experiments

Xylazine is a useful tool for investigating the physiological and biochemical effects of α2-adrenergic receptor activation in laboratory experiments. Its potency and selectivity make it a valuable tool for studying specific receptor subtypes and their effects on various physiological systems. However, its use is limited by its potential for respiratory depression and other adverse effects, particularly at high doses.

Future Directions

There are many potential future directions for research involving Xylazine, including investigating its effects on different physiological systems and exploring its potential therapeutic uses in humans. Additionally, further research is needed to better understand the mechanisms underlying its analgesic and sedative effects and to develop safer and more effective drugs for these purposes.

Synthesis Methods

Xylazine can be synthesized using a variety of methods, including the reaction of 2-phenylethanol with 3-(1H-imidazol-2-yl)piperidine in the presence of a catalyst, such as palladium on carbon. Other methods involve the reduction of 2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-phenyl-1-propanone with sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Xylazine is commonly used in scientific research to study the effects of α2-adrenergic receptor activation on various physiological systems, including the cardiovascular, respiratory, and nervous systems. It is also used to investigate the role of α2-adrenergic receptors in pain modulation, stress response, and drug addiction.

properties

IUPAC Name

2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c20-15(13-5-2-1-3-6-13)12-19-10-4-7-14(11-19)16-17-8-9-18-16/h1-3,5-6,8-9,14-15,20H,4,7,10-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVAMENQAPAPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(C2=CC=CC=C2)O)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-phenylethanol

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